Succinobucol Benzyl Ester Succinobucol Benzyl Ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201347
InChI:
SMILES:
Molecular Formula: C₄₂H₅₈O₅S₂
Molecular Weight: 707.04

Succinobucol Benzyl Ester

CAS No.:

Cat. No.: VC0201347

Molecular Formula: C₄₂H₅₈O₅S₂

Molecular Weight: 707.04

* For research use only. Not for human or veterinary use.

Succinobucol Benzyl Ester -

Specification

Molecular Formula C₄₂H₅₈O₅S₂
Molecular Weight 707.04

Introduction

Chemical Identity and Structure

Succinobucol Benzyl Ester is a derivative of succinobucol, which itself is a modified form of probucol. The compound is characterized by the presence of a benzyl ester functional group attached to the succinic acid moiety of the molecule. This modification enhances its lipophilicity and biological activity compared to its parent compound .

The chemical identity of Succinobucol Benzyl Ester is defined by the following parameters:

ParameterValue
Molecular FormulaC₄₂H₅₈O₅S₂
Molecular Weight707.0 g/mol
IUPAC Name1-O-benzyl 4-O-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenyl] butanedioate
Standard InChIKeyZHGWHYKSQIMVGC-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)OCC3=CC=CC=C3)C(C)(C)C
PubChem Compound ID125307102

The structural backbone of Succinobucol Benzyl Ester includes a benzyl group attached to the succinic acid component, which enhances its pharmacokinetic properties and stability .

Physical and Chemical Properties

Succinobucol Benzyl Ester appears as a tan solid at room temperature. Its physical and chemical properties are influenced by the presence of the ester functional group and the complex molecular structure .

Physical Properties

PropertyCharacteristic
Physical StateTan Solid
SolubilitySoluble in organic solvents such as chloroform and dimethyl sulfoxide
AppearanceTan solid
StabilityRelatively stable under standard laboratory conditions

Chemical Reactivity

The chemical reactivity of Succinobucol Benzyl Ester is predominantly characterized by reactions typical of esters, including:

  • Hydrolysis: The ester bond can undergo hydrolysis under basic or acidic conditions, resulting in the formation of the corresponding carboxylic acid and benzyl alcohol.

  • Transesterification: The benzyl ester group can be exchanged with other alcohols under appropriate conditions.

  • Reduction: The ester functionality can be reduced to alcohols using suitable reducing agents.

These reactions are significant for modifying the compound for various pharmaceutical applications .

Synthesis Methods

Several methods have been developed for the synthesis of benzyl esters, which can be applied to the preparation of Succinobucol Benzyl Ester. These methods typically involve the formation of an ester bond between succinobucol and benzyl alcohol or its derivatives.

Direct Esterification

One common approach involves the direct esterification of succinobucol with benzyl alcohol. This can be achieved through various methods:

  • Using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

  • Acid-catalyzed esterification, where the reaction is performed in the presence of a strong acid catalyst .

Benzyl Transfer Reagents

Alternative methods involve the use of benzyl transfer reagents, such as:

  • 2-Benzyloxy-1-methylpyridinium triflate, which serves as a mild and convenient reagent for the synthesis of benzyl esters .

  • Benzyl halides, particularly benzyl bromide or benzyl chloride, which can react with the carboxylate anion of succinobucol in the presence of a base .

Metal-Catalyzed Synthesis

Metal-catalyzed methods have also been reported for the synthesis of benzyl esters:

  • Using metal chlorides as catalysts in suitable solvents, which can facilitate the esterification reaction between the carboxylic acid and benzyl alcohol .

  • Silver-catalyzed reactions, which have been shown to provide higher yields for certain substrates .

Biological Activity and Pharmacological Profile

Succinobucol Benzyl Ester itself serves primarily as a synthetic intermediate, but its hydrolysis product, succinobucol, has demonstrated significant biological activities that merit examination.

Antioxidant Properties

Succinobucol, the parent compound of Succinobucol Benzyl Ester, exhibits potent antioxidant properties. These properties are particularly relevant in the context of cardiovascular health, where oxidative stress plays a significant role in disease pathogenesis .

Anti-inflammatory Effects

Studies have shown that succinobucol possesses anti-inflammatory properties, which may contribute to its potential therapeutic benefits in various inflammatory conditions .

Cardiovascular Effects

Succinobucol has been investigated for its effects on cardiovascular parameters:

  • It has been shown to decrease cell proliferation in rat aortic smooth muscle cells, which could be beneficial in preventing intimal hyperplasia .

  • Unlike probucol, succinobucol has been found to induce apoptosis in vascular smooth muscle cells, suggesting a unique mechanism of action .

  • The compound increases mitochondrial oxidation of hydroethidine to ethidium, indicative of the participation of H₂O₂ and cytochrome c in its mechanism .

Mechanism of Action

Research suggests that succinobucol induces apoptosis via a pathway involving:

  • Mitochondrial complex II

  • Hydrogen peroxide (H₂O₂)

  • Cytochrome c

These findings provide insights into the molecular mechanisms underlying the biological activities of succinobucol and, by extension, compounds derived from it such as Succinobucol Benzyl Ester .

Applications in Research and Development

Succinobucol Benzyl Ester has found applications in various areas of research and development:

Pharmaceutical Intermediate

The primary application of Succinobucol Benzyl Ester is as a protected intermediate in the synthesis of succinobucol, which has been investigated as an antiatherogenic drug .

Biochemical Research

The compound serves as a valuable tool in biochemical research, particularly in studies focusing on:

  • Oxidative stress mechanisms

  • Inflammation processes

  • Cardiovascular health and disease models

These applications highlight the compound's utility beyond its role as a synthetic intermediate .

Comparison with Related Compounds

Succinobucol Benzyl Ester shares structural similarities with several other compounds that exhibit antioxidant and anti-inflammatory properties. The table below provides a comparison of key features:

CompoundStructural Relation to Succinobucol Benzyl EsterKey PropertiesDistinctive Features
ProbucolParent compound of succinobucolLipid-lowering, antioxidantOriginal compound from which succinobucol was derived
SuccinobucolHydrolysis product of Succinobucol Benzyl EsterAntioxidant, anti-inflammatory, pro-apoptoticContains a free carboxylic acid group instead of a benzyl ester
Benzyl Esters (general)Contain the same benzyl ester functional groupStability, utility in synthesisWidely used in organic synthesis and as protecting groups
FlavonoidsStructurally distinct but with similar therapeutic targetsAntioxidant, anti-inflammatoryDiverse group with various structures and mechanisms

Succinobucol Benzyl Ester is distinguished by its specific structural modifications that enhance its solubility and stability compared to succinobucol, while also serving as a protected form of the active compound .

Drug-Drug Interactions

Understanding potential interactions between Succinobucol Benzyl Ester and other compounds is crucial for its application in pharmaceutical research:

Pharmacokinetic Interactions

Research indicates that Succinobucol Benzyl Ester may interact with other cardiovascular drugs, potentially enhancing or inhibiting their effects through various mechanisms:

  • Competition for plasma protein binding sites

  • Alterations in drug metabolism

  • Changes in drug absorption or elimination

Pharmacodynamic Interactions

Due to its structural similarity to succinobucol, which affects mitochondrial function and apoptotic pathways, Succinobucol Benzyl Ester may potentially influence the efficacy of other drugs that target similar pathways .

Future Research Directions

Several promising areas for future research on Succinobucol Benzyl Ester include:

Structure-Activity Relationship Studies

Further investigation of the structure-activity relationships of Succinobucol Benzyl Ester and its derivatives could lead to the development of compounds with enhanced therapeutic properties and reduced side effects.

Novel Synthetic Approaches

Development of more efficient and environmentally friendly methods for the synthesis of Succinobucol Benzyl Ester could improve its accessibility for research and potential clinical applications.

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